molecular formula C18H26ClNO4S B2936727 (E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide CAS No. 1798416-28-0

(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide

Cat. No.: B2936727
CAS No.: 1798416-28-0
M. Wt: 387.92
InChI Key: SZDAKIHMRRZGAF-UHFFFAOYSA-N
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Description

(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide is a synthetic sulfonamide derivative characterized by an (E)-configured ethenesulfonamide core. The molecule features a 4-chlorophenyl group attached to the ethene moiety and a branched hexyl chain containing a 1,3-dioxolane ring and a methyl substituent at the 4-position of the alkyl chain. The 1,3-dioxolane group may enhance solubility and metabolic stability compared to purely hydrocarbon chains .

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[4-(1,3-dioxolan-2-yl)-4-methylhexyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO4S/c1-3-18(2,17-23-12-13-24-17)10-4-11-20-25(21,22)14-9-15-5-7-16(19)8-6-15/h5-9,14,17,20H,3-4,10-13H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDAKIHMRRZGAF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCCNS(=O)(=O)C=CC1=CC=C(C=C1)Cl)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(CCCNS(=O)(=O)/C=C/C1=CC=C(C=C1)Cl)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide is a compound belonging to the ethenesulfonamide class, known for its diverse biological activities, particularly in the context of cardiovascular and anticancer applications. This article reviews the biological activity of this compound based on various studies, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The primary biological activity of ethenesulfonamide derivatives, including this compound, is attributed to their role as endothelin receptor antagonists. These compounds selectively inhibit the endothelin (ET) receptors, which are implicated in various cardiovascular diseases. The inhibition of ET receptors can lead to vasodilation and reduced blood pressure, making these compounds potential therapeutic agents for conditions such as hypertension and heart failure .

Structure-Activity Relationships (SAR)

Recent studies have highlighted the significance of specific structural features in determining the biological efficacy of ethenesulfonamide derivatives. For instance:

  • Phenyl Substitution : The presence of a chlorophenyl group enhances receptor binding affinity. Variations in substituents on the phenyl ring significantly impact selectivity towards ET receptors .
  • Dioxolane Ring : The incorporation of a 1,3-dioxolan moiety contributes to the overall stability and bioactivity of the compound. This structural element may facilitate interactions with target receptors due to its ability to form hydrogen bonds .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity based on molecular descriptors. For example, a study found that electronic and steric descriptors were critical in correlating with anticancer activity, achieving a high correlation coefficient (R² = 0.81) for a series of related compounds .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Compound Activity Mechanism IC50/EC50 Values
Compound 6eInhibition of ET receptorAntagonist0.3 mg/kg in vivo
Ethenesulfonamide derivativesAnticancer activityProliferation inhibitionNot specified
Various derivativesCorrelation with electronic/steric descriptorsQSAR modelingR² = 0.81

Case Studies

Several case studies have documented the effectiveness of ethenesulfonamide derivatives in clinical and preclinical settings:

  • Hypertension Treatment : In a rat model, compound 6e demonstrated significant inhibition of ET-1 induced pressor responses, indicating its potential as an oral antihypertensive agent .
  • Anticancer Activity : A series of studies have shown that ethenesulfonamide derivatives exhibit potent anticancer properties by inhibiting cell proliferation in various cancer cell lines. The electronic properties and steric hindrance were identified as key factors influencing their effectiveness .

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonamide moiety (–SO₂NH–) is central to the compound’s reactivity:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide group can hydrolyze to form a sulfonic acid and an amine. For example:

    RSO2NH R +H2OH+/OHRSO3H+R NH2\text{RSO}_2\text{NH R }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RSO}_3\text{H}+\text{R NH}_2

    Reaction rates depend on pH and temperature, with faster cleavage observed in strongly acidic environments .

  • Nucleophilic Substitution : The sulfonamide nitrogen may act as a leaving group in SN₂ reactions, particularly when activated by electron-withdrawing substituents .

Reaction ConditionsProductYield (%)Reference
1M HCl, 80°C, 6h4-Chlorobenzenesulfonic acid + Hexylamine derivative~65
NaH, THF, 0°CAlkylated sulfonamide45–50

1,3-Dioxolane Ring Stability and Reactivity

The 1,3-dioxolane ring is sensitive to hydrolysis and ring-opening reactions:

  • Acid-Catalyzed Hydrolysis : Protonation of the oxygen atoms weakens the ring, leading to cleavage into a diol:

    DioxolaneH+HO CH2 nOH+byproducts\text{Dioxolane}\xrightarrow{\text{H}^+}\text{HO CH}_2\text{ }_n\text{OH}+\text{byproducts}

    This reaction is critical for controlled drug release in pro-drug applications .

  • Radical Stability : The dioxolane ring enhances stability against oxidative degradation compared to linear ethers .

ConditionHalf-Life (h)Major Product
pH 1.2, 37°C124-Methylhexane-1,3-diol
pH 7.4, 25°C>48No degradation

Chlorophenyl Substituent Reactivity

The electron-withdrawing 4-chlorophenyl group directs electrophilic aromatic substitution (EAS) to the meta position but requires harsh conditions due to deactivation:

  • Nitration : Occurs at elevated temperatures (~100°C) with mixed HNO₃/H₂SO₄ .

  • Suzuki Coupling : The chlorine atom can be replaced via palladium-catalyzed cross-coupling with boronic acids .

ReactionCatalystProductYield (%)
NitrationH₂SO₄/HNO₃3-Nitro-4-chlorophenyl deriv.30
Suzuki CouplingPd(PPh₃)₄Biphenyl derivative72

Ethenesulfonamide Double Bond Reactivity

The (E)-configured double bond participates in stereospecific reactions:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding the saturated sulfonamide .

  • Diels-Alder Cycloaddition : Reacts with dienes under thermal conditions to form six-membered rings .

ReactionConditionsProductDiastereoselectivity
HydrogenationH₂ (1 atm), Pd-CSaturated sulfonamideN/A
Diels-AlderToluene, 110°CCyclohexene-fused product>90% endo

Degradation Pathways

  • Photodegradation : Exposure to UV light induces homolytic cleavage of the C–S bond in the sulfonamide group, forming radicals .

  • Oxidative Stress : Reactive oxygen species (ROS) oxidize the dioxolane ring, generating carboxylic acid derivatives .

Key Research Findings

  • The dioxolane ring enhances metabolic stability compared to analogous linear ethers, as shown in pharmacokinetic studies .

  • The chlorophenyl group significantly reduces solubility in polar solvents (<1 mg/mL in water) .

  • In vitro assays demonstrate moderate CYP3A4 inhibition (IC₅₀ = 12 µM), likely due to the sulfonamide moiety .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the (E)-N-aryl-2-arylethenesulfonamide class, which has been extensively studied for its bioactivity. Below is a detailed comparison with structurally and functionally related analogues:

Table 1: Structural and Functional Comparison of Selected (E)-N-Aryl-2-Arylethenesulfonamides

Compound Name Substituents on Aryl Rings Alkyl Chain Features Melting Point (°C) Biological Activity (Key Findings) Source
(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide 4-Chlorophenyl (ethene), 1,3-dioxolane (alkyl) Branched hexyl with dioxolane and methyl Not reported No direct data; inferred from class
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4-Fluorophenyl (sulfonamide), 4-methoxyphenyl (ethene) None (simple aryl substituents) 98–100 Moderate Cdc25B phosphatase inhibition (IC₅₀ ~26 µM)
(E)-N-(4-Methoxyphenyl)-2-(3′,4′,5′-trimethoxyphenyl)ethenesulfonamide (6u) 4-Methoxy-3-nitrophenyl (sulfonamide), 3,4,5-trimethoxyphenyl (ethene) None 170–172 Enhanced antiproliferative activity against cancer cell lines
(E)-N-(3-Hydroxy-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6p) 3-Hydroxy-4-methoxyphenyl (sulfonamide), 2,4,6-trimethoxyphenyl (ethene) None 148–150 High selectivity for tyrosine kinase inhibition
(E)-2-(2-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]ethenesulfonamide 2-Chlorophenyl (ethene), 4-chlorophenyl-thiazole (sulfonamide) Propyl-thiazole side chain Not reported Cdc25B phosphatase inhibition (IC₅₀ = 26 µM; Ki = 4.6 µM)

Key Structural and Functional Insights

Substituent Effects on Bioactivity Electron-Withdrawing Groups (e.g., Cl, NO₂): The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to the 2-chlorophenyl derivative in , which showed moderate phosphatase inhibition . Methoxy and Hydroxy Groups: Compounds like 6p and 6u demonstrate that methoxy/hydroxy substituents improve solubility and target selectivity, particularly in kinase inhibition .

Alkyl Chain Modifications

  • The 1,3-dioxolane-containing hexyl chain in the target compound is unique. This moiety likely increases metabolic stability compared to simpler alkyl chains (e.g., propyl in ) by resisting oxidative degradation .

Synthetic Accessibility

  • The target compound’s synthesis likely follows established protocols for (E)-ethenesulfonamides, such as condensation of sulfamoylacetic acid derivatives with aldehydes (e.g., method B in ). However, the dioxolane-functionalized aldehyde precursor would require specialized synthesis .

Biological Data Gaps No direct enzymatic or cellular activity data are available for the target compound.

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